N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
説明
This compound features a triazole-thioacetamide scaffold with a 3-acetylphenyl and 3-methylphenyl substitution. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate diverse bioactivities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation .
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-5-3-7-15(9-12)18-22-23-19(24(18)20)27-11-17(26)21-16-8-4-6-14(10-16)13(2)25/h3-10H,11,20H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLWISYPTXYILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C19H19N5O2S
- Molecular Weight : 381.45 g/mol
This compound features a triazole ring, which is known for its diverse biological properties.
Research indicates that compounds containing triazole moieties often exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways associated with growth and survival.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells. This is evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cell lines, indicating a significant rise in apoptotic cells compared to controls .
- Antibacterial Activity : The compound also exhibits antibacterial properties, potentially interfering with bacterial growth by targeting specific metabolic pathways .
Anticancer Activity
A notable study evaluated the anticancer efficacy of the compound against various cancer cell lines. Key findings include:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A375 (melanoma), and others.
- Mechanism : The compound was shown to induce apoptosis and autophagy, leading to significant reductions in tumor growth in vivo models.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.18 | Apoptosis induction |
| A375 | 0.22 | Autophagy and apoptosis |
Enzyme Inhibition
The compound has been tested for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA II:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | High selectivity over CA II |
| CA II | 1.55 - 3.92 | Lower selectivity |
Case Studies
- In Vivo Studies : In a xenograft model using A375 cells, treatment with the compound resulted in a significant decrease in tumor volume compared to untreated controls.
- Mechanistic Studies : Further investigations revealed that the compound's ability to induce apoptosis was linked to the activation of caspase pathways, specifically caspase-3 and caspase-9.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares substituents and biological activities of structurally related triazole-thioacetamide derivatives:
Key Structural-Activity Relationships (SAR)
- Triazole Substitutions :
- Acetamide Substitutions :
Pharmacological Profiles
- Antimicrobial Activity: Compounds with 4-amino-triazole and halogenated aryl groups (e.g., ) show MIC values <25 µg/mL against Gram-positive bacteria.
- Anti-inflammatory Activity : Derivatives with methoxy or ethoxy substituents (e.g., ) exhibit 60–80% inhibition of protein denaturation at 10 mg/kg.
- Neuromodulatory Activity: Orco agonists (VUAA-1) and antagonists (OLC-15) demonstrate nanomolar efficacy in insect models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
